molecular formula C18H26N4O B5503043 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5503043
M. Wt: 314.4 g/mol
InChI Key: JLJIVKZPBMWOBW-UHFFFAOYSA-N
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Description

  • This chemical is part of a class of compounds involved in various synthetic and reaction processes.

Synthesis Analysis

  • The synthesis involves reactions like cyclocondensation and various thermal reactions. For example, Tamura et al. (1973) discuss the preparation of related pyrazole derivatives through thermal reactions (Tamura, Miki, Sumida, & Ikeda, 1973).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been determined using various spectroscopic techniques, as described by Yıldırım, Kandemirli, and Demir (2005) (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Reactions and Properties

  • The compound undergoes various functionalization reactions. For instance, Yıldırım et al. (2005) discuss the reaction of 1H-pyrazole-3-carboxylic acid derivatives with diamine and base, forming different products (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

Chemical Properties Analysis

  • The chemical properties, like reactivity and stability under various conditions, are key. For instance, Kumar et al. (2013) discuss the synthesis and spectral studies of 4H-pyran derivatives, providing insights into the chemical behavior of similar compounds (Kumar, Sethukumar, & Prakasam, 2013).

Scientific Research Applications

Synthesis and Functionalization

  • The research by Harb et al. (1989) delves into the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, including pyrazolo and pyridine derivatives, which could offer a foundational approach for synthesizing compounds similar to 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide through nucleophilic reactions Harb, A. A., et al., 1989.

  • Yıldırım et al. (2005) discuss the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide via reaction with 2,3-diaminopyridine, providing insights into the amide formation process that could be relevant for synthesizing compounds with structures similar to the target compound Yıldırım, İ., et al., 2005.

Novel Synthesis Pathways

  • Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which could be a potential pathway for synthesizing related structures Ghaedi, A., et al., 2015.

Heterocyclic Compound Synthesis

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds, which could provide a framework for exploring the applications of compounds like 1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide in various fields Rahmouni, A., et al., 2016.

Coordination Polymers

  • Cheng et al. (2017) explored the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, highlighting the potential of pyrazole derivatives in materials science and coordination chemistry Cheng, M., et al., 2017.

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This usually involves the compound interacting with a specific protein or other biomolecule .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also include the development of new synthesis methods or the discovery of new reactions involving the compound .

properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)-N-[1-(6-methylpyridin-2-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-6-22-17(11-15(21-22)10-12(2)3)18(23)20-14(5)16-9-7-8-13(4)19-16/h7-9,11-12,14H,6,10H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIVKZPBMWOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)NC(C)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide

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